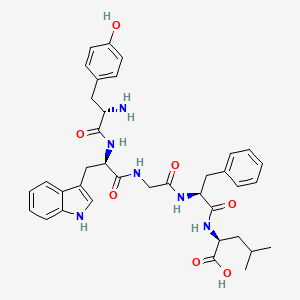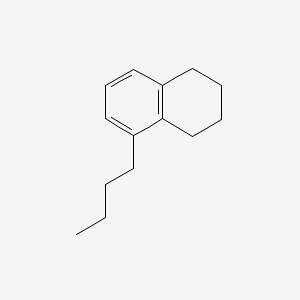
5-Butyl-tetralin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-tetralin, also known as 5-butyl-1,2,3,4-tetrahydronaphthalene, is an organic compound with the molecular formula C14H20. It is a derivative of tetralin, where a butyl group is attached to the fifth carbon of the tetralin ring. This compound is part of the larger class of polycyclic aromatic hydrocarbons and is known for its unique chemical properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-tetralin typically involves the alkylation of tetralin with butyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Alkylation Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors equipped with efficient stirring and temperature control.
Catalyst Recovery: Recovery and recycling of the aluminum chloride catalyst to reduce costs and environmental impact.
Purification: Distillation and recrystallization techniques to obtain high-purity this compound.
化学反応の分析
Types of Reactions
5-Butyl-tetralin undergoes several types of chemical reactions, including:
Oxidation: The butyl group can be oxidized to form carboxylic acids or ketones.
Reduction: Hydrogenation reactions can reduce the aromatic ring to form fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Formation of butylbenzoic acid or butylbenzaldehyde.
Reduction: Formation of decahydronaphthalene derivatives.
Substitution: Formation of halogenated or nitrated this compound derivatives.
科学的研究の応用
5-Butyl-tetralin has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a solvent and intermediate in the production of dyes, resins, and other industrial chemicals.
作用機序
The mechanism of action of 5-Butyl-tetralin involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the aromatic ring and butyl group.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Tetralin: The parent compound without the butyl group.
1-Butyl-tetralin: A positional isomer with the butyl group attached to the first carbon.
2-Butyl-tetralin: A positional isomer with the butyl group attached to the second carbon.
Uniqueness
5-Butyl-tetralin is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the butyl group can affect the compound’s interaction with enzymes and receptors, leading to distinct pharmacological properties.
特性
CAS番号 |
66325-42-6 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC名 |
5-butyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C14H20/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h6,9-10H,2-5,7-8,11H2,1H3 |
InChIキー |
HLZHYZXDXDQGEB-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=CC2=C1CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


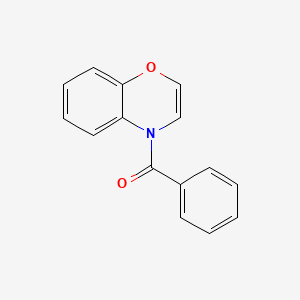
![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
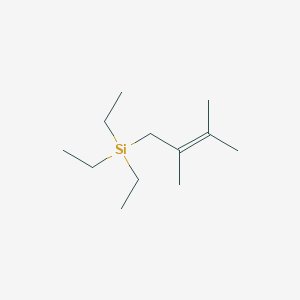
![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)




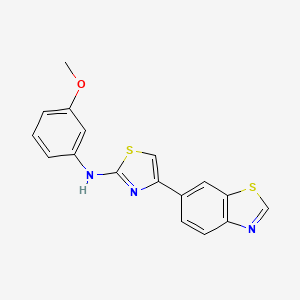
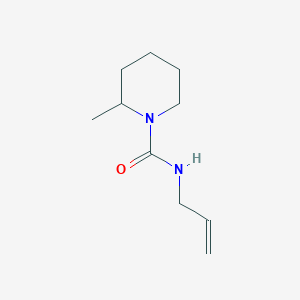
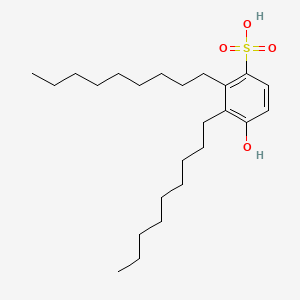
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
